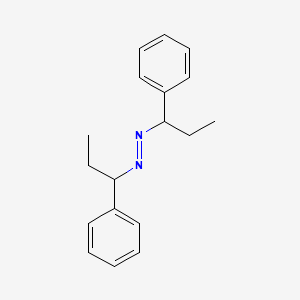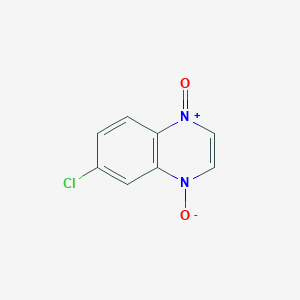
Tetradecane, 7,8-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane, 7,8-dimethyl is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 7,8-dimethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tetradecane, 7,8-dimethyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alkanes, alkylated alkanes
Scientific Research Applications
Tetradecane, 7,8-dimethyl has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used as a solvent or intermediate in the production of other chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of Tetradecane, 7,8-dimethyl involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, it can participate in chemical reactions that modify its structure and properties, leading to the formation of new compounds with different biological or chemical activities.
Comparison with Similar Compounds
Similar Compounds
Tetradecane: A straight-chain alkane with the formula .
Hexadecane: A straight-chain alkane with the formula .
Pentadecane: A straight-chain alkane with the formula .
Uniqueness
Tetradecane, 7,8-dimethyl is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of methyl groups at the 7th and 8th positions can influence its reactivity, boiling point, and interactions with other molecules.
Properties
CAS No. |
2801-86-7 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
7,8-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
ADQGKNVLGXQIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)

![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
